Acetyl-6-formylpterin

Beschreibung

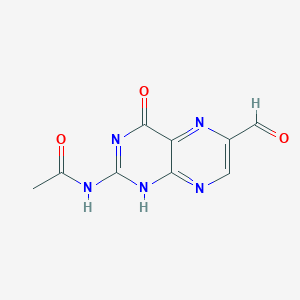

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBCPKAHJKOGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299390 | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29769-49-1 | |

| Record name | NSC129965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Immunomodulatory Role of Acetyl-6-formylpterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pteridine (B1203161) derivative, closely related to 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid (vitamin B9). While not a direct participant in core metabolic pathways as a cofactor, Ac-6-FP has emerged as a potent and specific modulator of the immune system. Its primary and most well-characterized role is as an antagonist of Mucosal-Associated Invariant T (MAIT) cells. This technical guide provides an in-depth overview of the biological function of Ac-6-FP, focusing on its mechanism of action, its interaction with the major histocompatibility complex (MHC) class I-related protein 1 (MR1), and its application as a research tool in immunology and drug development.

Introduction

Pteridine compounds are a class of heterocyclic molecules that are precursors to a wide range of biologically important cofactors, including folates and biopterins. These cofactors are essential for numerous enzymatic reactions, including one-carbon transfers and amino acid metabolism. This compound, however, is primarily recognized for its distinct role in immunoregulation. It serves as a powerful tool to probe the function of MAIT cells, a unique subset of innate-like T cells involved in host defense against microbial infections and implicated in various inflammatory diseases.

Mechanism of Action: Antagonism of MAIT Cell Activation

The biological activity of this compound is centered on its interaction with the MR1 protein, a non-classical MHC class I-like molecule. MR1 specializes in presenting small molecule metabolites, derived from the microbial riboflavin (B1680620) (vitamin B2) synthesis pathway, to the T-cell receptor (TCR) of MAIT cells. This recognition of microbial antigens triggers the activation of MAIT cells, leading to the release of pro-inflammatory cytokines and cytotoxic molecules to combat infection.

This compound acts as a competitive antagonist in this process.[1][2] It binds to the antigen-binding cleft of MR1 but, unlike agonist ligands, the resulting Ac-6-FP-MR1 complex does not activate the MAIT cell TCR.[3] Instead, by occupying the binding site, it prevents the presentation of stimulatory microbial antigens, thereby inhibiting MAIT cell activation.[1]

Binding to MR1

The binding of Ac-6-FP to MR1 is a high-affinity interaction characterized by the formation of a covalent Schiff base. The formyl group of Ac-6-FP reacts with the ε-amino group of a specific lysine (B10760008) residue (Lys43) within the MR1 binding pocket.[3][4] This covalent linkage contributes to the stability of the Ac-6-FP-MR1 complex, allowing for potent and sustained inhibition of MAIT cell activation.[5] Structural studies have revealed that the pterin (B48896) ring of Ac-6-FP is nestled within a hydrophobic pocket of MR1.[5]

Quantitative Data

The interaction of this compound with MR1 and its effect on MAIT cell function have been quantified in several studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Method | Biological System | Reference |

| IC50 for MAIT Cell Inhibition | 0.1 µM | MAIT cell activation assay | Human MAIT cells | [3] |

| IC50 for MR1 Binding | 29.9 nM | Fluorescence polarization-based cell-free assay | Recombinant human MR1 | [6] |

| PDB ID of Ac-6-FP-MR1-TCR Complex | 4PJ5, 4PJF | X-ray crystallography | Human proteins | [1][7] |

Signaling Pathway and Logical Relationships

The signaling pathway illustrating the inhibitory action of this compound on MAIT cell activation is depicted below.

Experimental Protocols

This compound is a valuable tool for in vitro and in vivo studies of MAIT cell biology. Below are detailed methodologies for key experiments.

Synthesis of this compound

Materials:

-

6-formylpterin

-

Acetic acid

-

Acetic anhydride (B1165640)

-

Isopropyl alcohol (IPA)

-

Activated carbon

-

Sintered disc filter funnel

-

Rotary evaporator

-

Vacuum desiccator with NaOH

Procedure: [8]

-

Add 5 g of finely ground 6-formylpterin to a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride in a round-bottom flask.

-

Reflux the suspension with stirring for approximately 6 hours, or until most of the solid has dissolved.

-

Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

-

Evaporate the filtrate to a volume of approximately 70 ml using a rotary evaporator.

-

Allow the solution to cool, then store at 4°C overnight to allow for precipitation.

-

Filter the precipitated this compound, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.

-

For recrystallization, quickly dissolve the crude product in a boiling 1:1 mixture of IPA and water.

-

Add activated carbon, stir for 3 minutes, and filter the hot solution.

-

Cool the filtrate in an ice bath and evaporate to approximately 50 ml.

-

Store at 4°C overnight to allow for recrystallization.

-

Filter the purified crystals, wash with cold IPA/water (1:1) and then with IPA, and dry under vacuum over NaOH.

In Vitro MAIT Cell Activation/Inhibition Assay

Materials:

-

Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R.MR1 cell line)

-

Isolated primary human or mouse MAIT cells or a MAIT cell line

-

This compound (Ac-6-FP) stock solution (e.g., 10 mM in DMSO)

-

MAIT cell agonist (e.g., 5-OP-RU, prepared by mixing 5-A-RU and methylglyoxal)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Flow cytometer

-

Antibodies for staining (e.g., anti-CD69, anti-IFN-γ)

-

Brefeldin A (for intracellular cytokine staining)

Procedure:

-

Seed APCs in a 96-well plate at an appropriate density (e.g., 5 x 104 cells/well) and allow them to adhere if necessary.

-

Prepare serial dilutions of Ac-6-FP in cell culture medium. Add the desired concentrations of Ac-6-FP to the wells containing APCs and incubate for 1-2 hours at 37°C.

-

Add a fixed, predetermined concentration of the MAIT cell agonist (e.g., 5-OP-RU) to the wells. Include control wells with no agonist and no Ac-6-FP.

-

Add MAIT cells to the wells at a 1:1 or 2:1 ratio with APCs.

-

Co-culture the cells for 18-24 hours at 37°C. For intracellular cytokine staining, add Brefeldin A for the last 4-6 hours of incubation.

-

Harvest the cells and stain for surface markers (e.g., CD3, TCR Vα7.2, CD69).

-

For intracellular cytokine staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Analyze the cells by flow cytometry to determine the percentage of activated MAIT cells (e.g., CD69+ or IFN-γ+) in each condition.

-

Calculate the IC50 value of Ac-6-FP by plotting the percentage of inhibition against the log of the Ac-6-FP concentration.

In Vivo Administration in a Mouse Model of Liver Fibrosis

Materials:

-

Mouse model of liver fibrosis (e.g., CCl4-induced or diet-induced)[9]

-

This compound

-

Vehicle solution (e.g., sterile PBS with a low percentage of DMSO)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Induce liver fibrosis in mice according to the established protocol.

-

Prepare a sterile solution of Ac-6-FP in the vehicle at the desired concentration (e.g., 10 µM).[9]

-

Administer Ac-6-FP to the mice via i.p. injection at a specified dose and frequency (e.g., daily or every other day).

-

Include a control group of mice receiving vehicle injections only.

-

At the end of the treatment period, sacrifice the mice and harvest the livers.

-

Assess the extent of liver fibrosis by histological analysis (e.g., Sirius Red staining for collagen) and gene expression analysis of fibrotic markers (e.g., Col1a1, Acta2) by qPCR.

-

Isolate intrahepatic lymphocytes to analyze the frequency and activation state of MAIT cells by flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on MAIT cell activation.

Conclusion

This compound is a well-defined and potent antagonist of MAIT cell activation. Its specific interaction with MR1 and its ability to competitively inhibit the binding of stimulatory microbial ligands make it an invaluable tool for immunological research. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for scientists and researchers aiming to investigate the role of MAIT cells in health and disease. Further exploration of the therapeutic potential of Ac-6-FP and other MR1-targeting compounds may lead to novel treatments for a range of conditions, from infectious diseases to autoimmune disorders and fibrosis.

References

- 1. NIH 3D - Structure of human MR1-Ac-6-FP in complex with human MAIT TRBV6-1 TCR [3d.nih.gov]

- 2. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antigen-presenting molecule MR1 binds host-generated riboflavin catabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. schircks.ch [schircks.ch]

- 9. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Acetyl-6-formylpterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) has emerged as a critical tool in the study of mucosal-associated invariant T (MAIT) cell biology. While its precursor, 6-formylpterin (B158403) (6-FP), is a natural photodegradation product of folic acid, Ac-6-FP is a synthetic derivative valued for its stability and potent ability to modulate the major histocompatibility complex (MHC) class I-related protein 1 (MR1). This technical guide provides a comprehensive overview of the historical context of pterin (B48896) discovery, the identification of 6-formylpterin, and the subsequent synthesis and characterization of this compound. Detailed experimental protocols for key methodologies and a summary of relevant quantitative data are presented to support researchers in the field.

Introduction: A History of Pteridine (B1203161) Chemistry

The story of this compound is rooted in the broader history of pteridine chemistry. Pteridines, a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, were first identified as the pigments responsible for the coloration of butterfly wings in the late 19th century.[1] The name "pterin" itself is derived from the Greek word "pteron," meaning wing.[1] Early research focused on the isolation and structural elucidation of these natural pigments. Over time, the biological significance of pteridines became increasingly apparent, with discoveries of their roles as enzymatic cofactors (e.g., folic acid and biopterin) and signaling molecules.[2]

The study of folic acid (Vitamin B9) and its metabolism has been a particularly fruitful area of research. It was in the context of investigating the stability of folic acid that its light-sensitive nature was discovered.

Discovery of 6-formylpterin: A Photodegradation Product of Folic Acid

Early studies on the effects of ultraviolet (UV) radiation on folic acid revealed that it undergoes photodegradation.[3] A significant breakthrough in understanding this process was the identification of the primary cleavage products. It was established that upon exposure to UV light, the folic acid molecule cleaves at the C9-N10 bond, yielding p-aminobenzoyl-L-glutamic acid and a pteridine derivative. This pteridine derivative was identified as 6-formylpterin (6-FP).

Further research elucidated the kinetics and mechanism of this photodegradation, demonstrating that the process is dependent on factors such as pH and the presence of oxygen.[3] The discovery of 6-formylpterin as a natural breakdown product of a vital nutrient sparked interest in its own biological activities.

Biological Activities of 6-formylpterin

Subsequent investigations into the biological effects of 6-formylpterin revealed its capacity to generate reactive oxygen species (ROS) in the presence of NAD(P)H.[4] This property led to studies exploring its role in inducing apoptosis and suppressing cell proliferation.[4] The realization that a common photodegradation product of folic acid could have potent biological effects highlighted the need for stable analogs to facilitate further research.

The Emergence of this compound: A Stable Synthetic Analog

While a specific, dated discovery of the first synthesis of this compound is not prominently documented in the literature, its creation arose from the scientific necessity for a more stable and research-friendly version of 6-formylpterin. The inherent reactivity and light sensitivity of the formyl group in 6-FP presented challenges for its use in prolonged biological experiments.

The acetylation of the amino group at the 2-position of the pteridine ring to yield 2-acetamido-6-formylpteridin-4-one, or this compound, provided a solution. This modification increased the compound's stability while retaining the crucial 6-formyl group necessary for its biological activity, particularly its interaction with the MR1 protein. The development of Ac-6-FP was a pivotal step in enabling detailed studies of the MR1-MAIT cell axis.

Physicochemical Properties

A summary of the key physicochemical properties of 6-formylpterin and this compound is provided in the table below for easy comparison.

| Property | 6-formylpterin | This compound |

| IUPAC Name | 2-amino-4-oxo-3,4-dihydropteridine-6-carbaldehyde | N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide |

| Molecular Formula | C₇H₅N₅O₂ | C₉H₇N₅O₃ |

| Molecular Weight | 191.15 g/mol | 233.18 g/mol |

| CAS Number | 712-30-1 | 29769-49-1 |

Experimental Protocols

Synthesis of this compound from 6-formylpterin

This protocol describes a common method for the acetylation of 6-formylpterin.

Materials:

-

6-formylpterin

-

Acetic acid, glacial

-

Acetic anhydride

-

Isopropyl alcohol (IPA)

-

Deionized water

-

Activated carbon

-

Sodium hydroxide (B78521) (NaOH) pellets (for vacuum desiccator)

Procedure:

-

To a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride, add 5 g of finely ground 6-formylpterin.

-

Heat the suspension under reflux with stirring for approximately 6 hours, or until the majority of the solid has dissolved.

-

Filter the hot solution through a sintered glass funnel and rinse the funnel with 20 mL of acetic acid.

-

Concentrate the filtrate to a volume of approximately 70 mL using a rotary evaporator.

-

Allow the solution to cool, then place it at 4°C overnight to facilitate precipitation.

-

Collect the precipitated this compound by filtration and wash the filter cake with 20 mL of cold acetic acid.

-

Dry the crude product in a vacuum desiccator over NaOH.

Recrystallization:

-

Rapidly heat 150 mL of a 1:1 (v/v) solution of isopropyl alcohol and water to boiling.

-

Add the crude this compound to the boiling solvent and stir until dissolved (approximately 3 minutes).

-

Add 1.3 g of activated carbon and continue to stir at boiling for 3 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate in an ice bath and then concentrate to approximately 50 mL using a rotary evaporator.

-

Store the solution at 4°C overnight to allow for recrystallization.

-

Collect the purified crystals by filtration, wash with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA.

-

Dry the final product in a vacuum desiccator over NaOH.

Characterization of this compound

The identity and purity of the synthesized this compound are typically confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic proton and carbon signals of the acetyl group and the pteridine core.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Signaling Pathways and Logical Relationships

Photodegradation of Folic Acid to 6-formylpterin

The following diagram illustrates the process of folic acid photodegradation.

Caption: Photodegradation pathway of folic acid to 6-formylpterin.

Synthesis of this compound

This diagram outlines the synthetic workflow for producing this compound from its precursor.

References

An In-depth Technical Guide to Acetyl-6-formylpterin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pteridine (B1203161) derivative that has emerged as a significant modulator of the immune system. As an analogue of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid, Ac-6-FP plays a crucial role in the study of Mucosal-Associated Invariant T (MAIT) cells. It functions as a potent inhibitor of MAIT cell activation by binding to the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2][3] This interaction stabilizes MR1 on the cell surface but does not trigger the downstream signaling required for MAIT cell activation, effectively acting as a competitive antagonist to activating ligands.[1][2] The unique immunomodulatory properties of Ac-6-FP make it an invaluable tool for research into MAIT cell biology and a potential candidate for therapeutic interventions in autoimmune diseases and other inflammatory conditions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pteridine core, which is composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. The key functional groups are an acetyl group attached to the amino group at the 2-position and a formyl group at the 6-position of the pteridine ring system.

Chemical Identifiers

| Property | Value |

| IUPAC Name | N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide |

| Synonyms | Ac-6-FP, 2-Acetamido-6-formylpteridin-4-one, NSC 129965 |

| CAS Number | 29769-49-1 |

| Molecular Formula | C₉H₇N₅O₃ |

| Molecular Weight | 233.18 g/mol |

| Canonical SMILES | CC(=O)NC1=NC2=C(N=C(C=N2)C=O)C(=O)N1 |

| InChI Key | DDBCPKAHJKOGKK-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Physical Form | Crystalline solid | [4] |

| Purity | ≥95% (HPLC) | [4] |

| λmax | 284 nm | |

| Solubility | DMF: 50 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 0.1 mg/mL | |

| Storage Temperature | -20°C |

Biological Activity and Mechanism of Action

The primary biological function of this compound is its role as an inhibitor of MAIT cell activation.[1] MAIT cells are a subset of innate-like T cells that recognize microbial metabolites presented by the MR1 molecule.

Interaction with MR1 and Inhibition of MAIT Cells

Ac-6-FP covalently binds to the MR1 protein through the formation of a Schiff base between its formyl group and the lysine (B10760008) 43 residue in the MR1 binding cleft.[2] This binding stabilizes the MR1 molecule and promotes its expression on the surface of antigen-presenting cells (APCs).[1][2] However, the Ac-6-FP-MR1 complex is not recognized by the MAIT cell T-cell receptor (TCR) in a manner that leads to activation. Instead, it competitively inhibits the binding of activating ligands, such as derivatives of the riboflavin (B1680620) synthesis pathway.[2][5] This inhibitory activity has been quantified with a reported half-maximal inhibitory concentration (IC50) of 0.1 µM for MAIT cell activation.[1]

Signaling Pathway

The interaction between Ac-6-FP, MR1, and the MAIT cell TCR can be visualized as an inhibitory signaling pathway.

Caption: Inhibitory pathway of this compound on MAIT cell activation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key biological assays to evaluate its activity.

Synthesis of this compound

This protocol is adapted from a known chemical synthesis procedure.[1]

Materials:

-

6-formylpterin

-

Acetic acid

-

Acetic anhydride (B1165640)

-

Isopropyl alcohol (IPA)

-

Activated carbon

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Heating mantle, round bottom flask, condenser, sintered disc filter funnel, rotary evaporator, vacuum desiccator, ice bath

Procedure:

-

To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride in a round bottom flask, add 5 g of finely ground 6-formylpterin.

-

Reflux the suspension with stirring for approximately 6 hours, or until most of the solid has dissolved.

-

Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

-

Concentrate the filtrate to approximately 70 g using a rotary evaporator.

-

Allow the solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to precipitate the product.

-

Collect the precipitated raw this compound by filtration, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.

Recrystallization:

-

Rapidly heat 150 ml of a 1:1 IPA/H₂O mixture to boiling.

-

Add the raw this compound and stir until dissolved (approximately 3 minutes).

-

Add 1.3 g of activated carbon and stir for 3 minutes.

-

Filter the hot solution to remove the activated carbon and immediately cool the filtrate in an ice bath.

-

Concentrate the solution to approximately 50 ml using a rotary evaporator and store at 4°C overnight.

-

Collect the purified this compound crystals by filtration, wash with 20 ml of cold 1:1 IPA/H₂O, followed by 20 ml of IPA.

-

Dry the final product in a vacuum desiccator over NaOH. The expected purity is ≥98% as determined by HPLC.

MR1 Surface Expression Assay

This flow cytometry-based assay measures the ability of Ac-6-FP to stabilize and increase the surface expression of MR1 on antigen-presenting cells.

Materials:

-

MR1-expressing cell line (e.g., C1R.MR1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

This compound

-

Phycoerythrin (PE)-conjugated anti-MR1 antibody (clone 26.5)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Seed 1 x 10⁵ C1R.MR1 cells per well in a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and wash twice with cold flow cytometry buffer by centrifugation (300 x g, 5 minutes).

-

Resuspend the cells in 50 µL of flow cytometry buffer containing the PE-conjugated anti-MR1 antibody at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with flow cytometry buffer.

-

Resuspend the cells in 200 µL of flow cytometry buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of PE.

MAIT Cell Activation Inhibition Assay

This co-culture assay determines the IC50 of Ac-6-FP for the inhibition of MAIT cell activation.

Materials:

-

MR1-expressing APC line (e.g., C1R.MR1)

-

MAIT cell line or primary MAIT cells

-

Complete cell culture medium

-

This compound

-

A known MAIT cell activating ligand (e.g., 5-OP-RU)

-

Anti-CD69-APC antibody

-

Brefeldin A

-

ELISA kit for IFN-γ

-

96-well flat-bottom plate

Procedure:

-

Plate 5 x 10⁴ C1R.MR1 cells per well in a 96-well plate.

-

Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C.

-

Add a fixed, sub-maximal concentration of the activating ligand (e.g., 5-OP-RU) to the wells.

-

Add 5 x 10⁴ MAIT cells to each well.

-

Incubate the co-culture for 24 hours at 37°C.

-

For flow cytometry analysis of activation markers:

-

Add Brefeldin A for the last 4-6 hours of incubation.

-

Harvest cells, wash, and stain for surface markers (e.g., CD3, TCR Vα7.2) and the activation marker CD69.

-

Analyze by flow cytometry to determine the percentage of CD69+ MAIT cells.

-

-

For cytokine measurement by ELISA:

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

-

Calculate the percent inhibition for each concentration of Ac-6-FP and determine the IC50 value using non-linear regression analysis.

Fluorescence Polarization (FP) Competition Assay for MR1 Binding

This biophysical assay provides a quantitative measure of the binding affinity of Ac-6-FP to MR1 in a cell-free system.

Materials:

-

Purified, soluble recombinant MR1 protein

-

A fluorescently labeled MR1 ligand (fluorescent probe, e.g., a fluorescent derivative of an activating ligand)

-

This compound

-

Assay buffer (e.g., PBS)

-

Black, low-volume 384-well plate

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Determine the optimal concentration of the fluorescent probe and MR1 protein by direct titration to achieve a stable and significant polarization signal.

-

In a 384-well plate, add a fixed concentration of MR1 protein and the fluorescent probe to each well.

-

Add serial dilutions of this compound to the wells. Include a control with no competitor.

-

Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Plot the polarization values against the logarithm of the Ac-6-FP concentration.

-

Fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Workflow for assessing MR1 surface expression via flow cytometry.

References

- 1. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human MAIT Cell Activation In Vitro. — The Jenner Institute [jenner.ac.uk]

- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-6-formylpterin: A Technical Guide to its Role as a Pteridine Derivative in Modulating MAIT Cell Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridine (B1203161) derivatives represent a class of heterocyclic compounds with profound implications in various biological processes, ranging from enzymatic cofactor functions to pigmentation. Among these, Acetyl-6-formylpterin has emerged as a significant modulator of the immune system, specifically through its interaction with Mucosal-Associated Invariant T (MAIT) cells. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, its relationship to the broader family of pteridine derivatives, and its mechanism of action as a competitive inhibitor of MAIT cell activation via the MHC class I-related protein 1 (MR1). This document includes a compilation of quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Pteridine Derivatives

Pteridines are heterocyclic aromatic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings.[1] This core structure is the foundation for a wide array of biologically active molecules, including essential vitamins like folic acid and riboflavin (B1680620).[2] In nature, pteridine derivatives function as enzymatic cofactors, pigments, and signaling molecules.[3] The diverse biological activities of these compounds have made them a focal point in medicinal chemistry and drug development, with applications in anticancer, antimicrobial, anti-inflammatory, and antiparasitic therapies.[1][3][4]

The biosynthesis of many pteridines originates from guanosine (B1672433) triphosphate (GTP).[5][6] This pathway generates various pterin (B48896) intermediates that can be further modified to produce a range of functional molecules.[5][6]

This compound: A Key Pteridine Derivative

This compound, also known as 2-Acetamido-6-formylpteridin-4-one, is a notable pteridine derivative.[7][8] It is recognized as a metabolite of folic acid (Vitamin B9) and has garnered significant interest for its role in immunology.[7][8]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₅O₃ | [7][9] |

| Molecular Weight | 233.18 g/mol | [7] |

| CAS Number | 29769-49-1 | [7][10] |

| Appearance | Powder | [7] |

| Storage Temperature | -20°C | [7] |

Biological Activity: Inhibition of MAIT Cell Activation

The primary biological function of this compound that has been extensively studied is its role as an inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[8][11] MAIT cells are a subset of T lymphocytes that play a crucial role in the immune response to microbial infections. They recognize microbial metabolites presented by the MHC class I-related protein 1 (MR1).[11][12]

Mechanism of Action

This compound acts as a competitive antagonist of MAIT cell activation.[12] It binds to the antigen-binding cleft of the MR1 protein, thereby preventing the binding of activating ligands, such as derivatives of the riboflavin biosynthesis pathway (e.g., 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil, or 5-OP-RU).[11][12] While this compound binding to MR1 can increase the surface expression of the MR1 protein on antigen-presenting cells, it does not trigger the activation of MAIT cells.[11]

Quantitative Data

The inhibitory potency and binding affinity of this compound have been quantified in various studies.

| Parameter | Value | Assay | Reference |

| IC₅₀ (MAIT Cell Inhibition) | 0.1 µM | MAIT Cell Activation Assay | [11] |

| IC₅₀ (MR1 Binding) | ~40 nM | Fluorescence Polarization | [3] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from commercially available synthesis procedures. Caution: 6-formylpterin (B158403) is light-sensitive.

Materials:

-

6-formylpterin

-

Acetic acid

-

Acetic anhydride

-

Isopropyl alcohol (IPA)

-

Activated carbon

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Heating mantle, round bottom flask, sintered disc filter funnel, rotary evaporator, vacuum desiccator, ice bath.

Procedure:

-

To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride, add 5 g of finely ground 6-formylpterin.

-

Reflux the suspension with stirring for approximately 6 hours, or until most of the solid has dissolved.

-

Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

-

Evaporate the filtrate to a volume of approximately 70 ml using a rotary evaporator.

-

Allow the solution to stand at room temperature for 2 hours, then transfer to 4°C overnight to allow for precipitation.

-

Filter the precipitated raw this compound, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.

-

Recrystallization: a. Heat 150 ml of a 1:1 IPA/water mixture to boiling. b. Add the ground raw this compound and stir until dissolved (approximately 3 minutes). c. Add 1.3 g of activated carbon and stir for 3 minutes. d. Filter the hot solution to remove the activated carbon and immediately cool the filtrate in an ice bath. e. Evaporate the solution to approximately 50 ml using a rotary evaporator and then store at 3°C overnight. f. Filter the purified this compound, wash the filter cake with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA. g. Dry the final product in a vacuum desiccator over NaOH.

MAIT Cell Activation Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on MAIT cell activation.

Materials:

-

Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R.MR1 cells)

-

MAIT cells or a MAIT cell line (e.g., Jurkat.MAIT)

-

MAIT cell activating ligand (e.g., 5-OP-RU)

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Flow cytometer

-

Fluorescently labeled antibodies against MAIT cell activation markers (e.g., anti-CD69, anti-IFN-γ)

Procedure:

-

Seed APCs in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the wells containing APCs and incubate for a short period (e.g., 30 minutes).

-

Add a fixed, predetermined concentration of the activating ligand (5-OP-RU) to the wells.

-

Add MAIT cells to the wells at a specific APC to MAIT cell ratio.

-

Co-culture the cells for a sufficient duration to allow for activation (e.g., 18-24 hours).

-

Harvest the cells and stain with fluorescently labeled antibodies against activation markers.

-

Analyze the expression of activation markers on the MAIT cell population using a flow cytometer.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Fluorescence Polarization (FP) Assay for MR1 Binding

This protocol describes a competitive binding assay to quantify the affinity of this compound for the MR1 protein.[3]

Materials:

-

Recombinant soluble MR1 protein

-

A fluorescently labeled MR1 ligand (fluorescent probe, e.g., JYM20)

-

This compound

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA)

-

Black, low-volume 384-well plates

-

A plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 10 nM) in the assay buffer.

-

Prepare a solution of the MR1 protein at a concentration that gives a significant polarization signal when bound to the probe (e.g., 100 nM).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the microplate, combine the MR1 protein, the fluorescent probe, and the different concentrations of this compound. Include control wells with no competitor.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 24-48 hours), protected from light.

-

Measure the fluorescence polarization in the plate reader.

-

Calculate the percentage of inhibition of probe binding for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound stands out as a well-characterized pteridine derivative with a specific and potent inhibitory effect on MAIT cell activation. Its mechanism of action through competitive binding to MR1 is well-documented, and robust methods for its synthesis and biological evaluation are established. For researchers in immunology and drug development, this compound serves as a valuable tool for studying MAIT cell biology and as a potential lead scaffold for the development of novel immunomodulatory therapies. Future research may focus on leveraging the inhibitory properties of this compound and its analogs in the context of autoimmune diseases or other conditions where MAIT cell activity is implicated in pathology. Further exploration of the structure-activity relationship of pteridine derivatives as MR1 ligands could lead to the discovery of even more potent and selective modulators of this important immune pathway.

References

- 1. Synthesis of 6-formylpterin nucleoside analogs and their ROS generation activities in the presence of NADH in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic data of Acetyl-6-formylpterin (UV-Vis, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP), a derivative of the folic acid photodegradation product 6-formylpterin (B158403) (6-FP), is a molecule of significant interest in immunology and drug development. It is recognized as a potent inhibitor of mucosal-associated invariant T (MAIT) cell activation. A thorough understanding of its physicochemical properties is paramount for its application in research and therapeutic development. This technical guide provides a consolidated overview of the available spectroscopic data for this compound and its immediate precursor, 6-formylpterin. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide also presents data for 6-formylpterin to offer a comparative analysis and predict the spectroscopic characteristics of its acetylated form. Detailed experimental protocols for the synthesis of this compound are also provided.

Chemical Structure and Properties

This compound, systematically named N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide, is characterized by a pteridine (B1203161) core with a formyl group at the 6-position and an acetyl group on the amino group at the 2-position.

| Property | Value | Source |

| Chemical Name | N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide | [1] |

| Synonyms | Ac-6-FP, 2-Acetamido-6-formylpteridin-4-one, NSC 129965 | [1] |

| CAS Number | 29769-49-1 | [1] |

| Molecular Formula | C₉H₇N₅O₃ | [1] |

| Molecular Weight | 233.18 g/mol |

Spectroscopic Data

UV-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about its electronic transitions. The pterin (B48896) ring system is a strong chromophore.

| Compound | Solvent | λmax (nm) | Source |

| This compound | Not Specified | 284 | [1] |

| 6-formylpterin | Aqueous (pH 4.5-6.0) | Not explicitly stated, but is a known photoproduct studied by UV-Vis | [2][3] |

The acetylation of the 2-amino group is expected to cause a slight shift in the absorption maximum compared to 6-formylpterin due to the alteration of the electronic properties of the pterin ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted and Comparative)

| Compound | Proton | Chemical Shift (δ, ppm) | Notes | Source |

| This compound (Predicted) | -CHO | ~9.9-10.1 | The formyl proton is expected to be highly deshielded. | |

| Pterin H-7 | ~9.0-9.2 | The proton on the pterin ring is in an electron-deficient environment. | ||

| -NHCOCH₃ | ~2.2-2.5 | The methyl protons of the acetyl group. | ||

| 5,8-dihydro-6-formylpterin | -CHO | 9.95 | Signals observed for a related reduced pterin. | [1] |

| Pterin H-7 | 9.05 | [1] |

¹³C NMR Data (Predicted)

Predicting the ¹³C NMR spectrum of this compound involves considering the pterin core, the formyl group, and the acetyl group. The carbonyl carbons of the formyl and acetyl groups, as well as the carbon of the pterin ring attached to the formyl group, are expected to have characteristic downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (Predicted) | Source |

| This compound | ESI | 234.06 | Loss of the acetyl group (-42 Da), loss of the formyl group (-29 Da), and fragmentation of the pterin ring. | |

| 6-formylpterin | Not Specified | 192.05 | Fragmentation of the pterin ring. |

N-acetylation introduces a stable functional group that can influence the fragmentation pattern, often leading to a characteristic loss of ketene (B1206846) (CH₂=C=O, 42 Da).

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from available literature for the synthesis of this compound from 6-formylpterin.

Materials:

-

6-formylpterin

-

Acetic acid

-

Acetic anhydride

-

Isopropyl alcohol (IPA)

-

Water

-

Activated carbon

-

Sodium hydroxide (B78521) (NaOH) pellets (for desiccator)

Procedure:

-

To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride, add 5 g of finely ground 6-formylpterin.

-

Heat the suspension under reflux with stirring until most of the solid dissolves (approximately 6 hours).

-

Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.

-

Evaporate the filtrate to a volume of approximately 70 g using a rotary evaporator.

-

Allow the solution to stand at 4°C overnight to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.

Recrystallization:

-

Heat 150 ml of a 1:1 (v/v) mixture of isopropyl alcohol and water to boiling.

-

Add the crude this compound to the boiling solvent and stir until dissolved (approximately 3 minutes).

-

Add 1.3 g of activated carbon and stir for an additional 3 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate in an ice bath and then evaporate to a volume of about 50 ml using a rotary evaporator.

-

Allow the solution to stand at 3°C overnight.

-

Collect the purified this compound crystals by filtration, wash with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA.

-

Dry the final product in a vacuum desiccator over NaOH.

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Relationship

Caption: Relationship between 6-formylpterin, this compound, and their spectroscopic analysis.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound, a compound of increasing importance in immunological research. While direct experimental NMR and mass spectrometry data are currently scarce in the public literature, this guide provides a foundation for its characterization through available UV-Vis data, a detailed synthesis protocol, and a comparative analysis with its precursor, 6-formylpterin. The provided workflows and predictive data serve as a valuable resource for researchers and professionals in the field of drug development and immunology, facilitating further investigation into the properties and applications of this intriguing molecule. It is recommended that future work focus on the full experimental spectroscopic characterization of this compound to build upon the foundational information presented herein.

References

An In-depth Technical Guide on the Potential Biological Functions of Acetyl-6-formylpterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic derivative of 6-formylpterin, a photodegradation product of folic acid (Vitamin B9).[1][2] Initially identified as a non-stimulatory ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1), Ac-6-FP has emerged as a potent modulator of the immune system, particularly of Mucosal-Associated Invariant T (MAIT) cells.[1][3] This technical guide provides a comprehensive overview of the known biological functions of Ac-6-FP, with a focus on its role in MAIT cell biology and its therapeutic potential in inflammatory and fibrotic diseases. This document details the underlying signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for the investigation of Ac-6-FP's biological activities.

Introduction to this compound

This compound is a small molecule that has garnered significant interest for its ability to interact with the MR1 antigen-presenting molecule. Unlike canonical MHC molecules that present peptide antigens, MR1 specializes in presenting small molecule metabolites, particularly those derived from the microbial riboflavin (B1680620) (Vitamin B2) synthesis pathway.[4][5] Ac-6-FP, however, is derived from folic acid and acts as an antagonist in this system.[3][6] Its ability to bind to MR1 without activating MAIT cells makes it a valuable tool for studying MAIT cell function and a potential therapeutic agent for diseases where MAIT cell activity is pathogenic.[4][6]

Modulation of the MR1-MAIT Cell Axis

The primary biological function of Ac-6-FP revolves around its interaction with the MR1 protein and the subsequent modulation of MAIT cell activity.

Upregulation of MR1 Expression

Ac-6-FP binds to MR1 in the endoplasmic reticulum, a process that stabilizes the MR1 molecule and promotes its trafficking to the cell surface.[3][6] This leads to a significant upregulation of MR1 expression on the surface of antigen-presenting cells (APCs).[3][6]

Inhibition of MAIT Cell Activation

While Ac-6-FP promotes MR1 surface expression, it is a non-stimulatory ligand for the MAIT cell T-cell receptor (TCR).[1] It acts as a competitive antagonist, occupying the MR1 binding groove and preventing the binding of activating ligands, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), which are derived from microbial riboflavin synthesis.[1] This competitive inhibition potently suppresses MAIT cell activation, as measured by the downregulation of activation markers like CD69 and a reduction in cytokine secretion.[3][6]

Signaling Pathway

The signaling pathway modulated by Ac-6-FP is central to MAIT cell biology. A simplified representation of this pathway is depicted below.

Caption: Ac-6-FP stabilizes MR1 in the ER, leading to its surface expression, but prevents MAIT TCR signaling.

Therapeutic Potential in Disease

The inhibitory effect of Ac-6-FP on MAIT cells has prompted investigation into its therapeutic potential in various diseases.

Liver Fibrosis

In preclinical models of liver fibrosis, Ac-6-FP has been shown to promote fibrosis regression.[6] This effect is attributed to the inhibition of pro-fibrotic MAIT cells, which in turn leads to the reprogramming of macrophages towards a restorative phenotype.[6] Treatment with Ac-6-FP resulted in a significant reduction in the expression of fibrogenic genes such as COL1A1, COL1A2, and ACTA2.[6]

Autoimmune Diseases

Given the involvement of MAIT cells in the pathogenesis of several autoimmune diseases, Ac-6-FP is being explored as a potential therapeutic agent to dampen pathogenic MAIT cell responses in these conditions.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activity of this compound.

| Parameter | Value | Cell/System | Source |

| IC₅₀ for MAIT Cell Activation Inhibition | 0.1 µM | Human MAIT cells co-cultured with APCs | [3] |

| MR1 Upregulation | Potent induction of surface MR1 | C1R.MR1 cells | [3] |

| Reduction in COL1A1 Expression | Significant decrease | Human precision-cut liver slices (PCLS) | [6] |

| Reduction in ACTA2 Expression | Significant decrease | Human precision-cut liver slices (PCLS) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

MAIT Cell Activation Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of Ac-6-FP on MAIT cell activation.

References

- 1. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerj.com [peerj.com]

- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 4. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl-6-formylpterin: A Potential Biomarker at the Crossroads of Immunity and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-6-formylpterin (Ac-6-FP) is a derivative of 6-formylpterin (B158403), a known photodegradation product of folic acid (Vitamin B9). While initially considered a mere byproduct, recent research has unveiled its significant biological activity as a potent modulator of the immune system. Specifically, Ac-6-FP acts as an antagonist for Mucosal-Associated Invariant T (MAIT) cells by binding to the MHC class I-related protein 1 (MR1). This interaction inhibits MAIT cell activation, a process implicated in various physiological and pathological conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, its synthesis, its role in biological pathways, and its potential as a biomarker for disease diagnosis and therapeutic monitoring.

Biological Significance and Signaling Pathways

This compound's primary known biological function is its role as an inhibitor of MAIT cell activation.[1] MAIT cells are a subset of innate-like T cells that recognize microbial-derived metabolites presented by the MR1 molecule. Upon activation, MAIT cells can exert both protective and pathogenic effects. In some cancers, MAIT cell activation has been linked to tumor promotion, while in other contexts, they contribute to anti-tumor immunity.[2][3][4] Similarly, in inflammatory conditions, MAIT cells can either ameliorate or exacerbate the disease process.

Ac-6-FP, by binding to MR1, competitively inhibits the binding of activating ligands, thereby dampening the MAIT cell response.[5][6][7] This inhibitory action has shown therapeutic potential in preclinical models, for instance, by reducing liver fibrosis.[5] The ability of Ac-6-FP to modulate this critical immune pathway makes it a compelling candidate as a biomarker. Elevated or altered levels of Ac-6-FP in biological fluids could reflect dysregulation of the MR1-MAIT cell axis, providing insights into disease pathogenesis and therapeutic response.

The precursor of Ac-6-FP, 6-formylpterin, has also been shown to generate reactive oxygen species (ROS) intracellularly, a process that can induce apoptosis and suppress cell proliferation.[8][9] While the direct ROS-generating capacity of Ac-6-FP has not been extensively studied, its metabolic relationship with 6-formylpterin suggests that the broader pteridine (B1203161) metabolism could be a valuable source of biomarkers.

Signaling Pathway Diagrams

Data Presentation: Quantitative Levels of this compound

To date, there is a notable absence of published studies reporting the quantitative levels of this compound in human biological fluids such as plasma, serum, or urine, and their correlation with specific disease states. This represents a critical knowledge gap and a promising area for future research. The development and validation of a robust analytical method for Ac-6-FP quantification is a prerequisite for its establishment as a clinical biomarker.

The following table serves as a template for how such data could be presented once it becomes available.

| Disease State | Biological Matrix | Ac-6-FP Concentration (ng/mL) | Healthy Control Concentration (ng/mL) | Fold Change | p-value | Reference |

| Cancer | ||||||

| Lung Cancer | Serum | Data not available | Data not available | N/A | N/A | |

| Colorectal Cancer | Plasma | Data not available | Data not available | N/A | N/A | |

| Melanoma | Urine | Data not available | Data not available | N/A | N/A | |

| Inflammatory Diseases | ||||||

| Rheumatoid Arthritis | Serum | Data not available | Data not available | N/A | N/A | |

| Inflammatory Bowel Disease | Plasma | Data not available | Data not available | N/A | N/A | |

| Neurodegenerative Diseases | ||||||

| Alzheimer's Disease | CSF | Data not available | Data not available | N/A | N/A | |

| Parkinson's Disease | Plasma | Data not available | Data not available | N/A | N/A |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described.[10]

Materials:

-

6-formylpterin

-

Acetic acid

-

Acetic anhydride

-

Isopropyl alcohol (IPA)

-

Activated carbon

-

Deionized water

-

NaOH for desiccator

Procedure:

-

To a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride, add 5 g of finely ground 6-formylpterin. Caution: 6-formylpterin is light-sensitive.

-

Reflux the suspension with mixing for approximately 6 hours, or until most of the solid has dissolved.

-

Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 mL of acetic acid.

-

Evaporate the filtrate to a weight of approximately 70 g using a rotary evaporator.

-

Allow the solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to precipitate the product.

-

Filter the precipitated this compound and wash the filter cake with 20 mL of cold acetic acid.

-

Dry the crude product in a vacuum desiccator over NaOH to yield approximately 4.8 g of raw this compound.

Recrystallization:

-

Heat 150 mL of an IPA/H₂O (1:1) mixture to boiling.

-

Add the ground raw this compound to the boiling solvent and mix. Dissolution should occur within approximately 3 minutes.

-

Add 1.3 g of activated carbon and continue mixing for 3 minutes.

-

Filter the hot solution to remove the activated carbon and cool the filtrate in an ice bath.

-

Evaporate the solution to approximately 50 mL using a rotary evaporator and then store at 3°C overnight.

-

Filter the recrystallized product, wash the filter cake with 20 mL of cold IPA/H₂O (1:1) followed by 20 mL of IPA.

-

Dry the final product in a vacuum desiccator over NaOH to yield approximately 4.4 g of pure this compound (Purity: ~98.2% by HPLC).

Proposed Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

While a specific validated method for this compound is not currently available in the literature, the following protocol is proposed based on established methods for other pteridines and small molecules. This method would require rigorous validation before its application in a clinical or research setting.

1. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The gradient will need to be optimized to ensure good separation from other plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds.

-

Hypothetical MRM transitions for this compound (C₉H₇N₅O₃, MW: 233.18):

-

Precursor ion (Q1): m/z 234.0 [M+H]⁺

-

Product ions (Q3): Would need to be determined experimentally by fragmentation of the precursor ion.

-

-

3. Method Validation: The method would need to be validated according to regulatory guidelines, assessing for:

-

Linearity and range

-

Accuracy and precision (intra- and inter-day)

-

Limit of detection (LOD) and limit of quantification (LOQ)

-

Selectivity and specificity

-

Matrix effects

-

Stability (freeze-thaw, short-term, long-term)

Conclusion and Future Directions

This compound is an emerging molecule of interest with a clear biological function in the modulation of the MR1-MAIT cell immune axis. Its potential as a biomarker for cancer, inflammatory, and potentially neurodegenerative diseases is significant, yet underexplored. The immediate future for research in this area should focus on two critical aspects:

-

Development and validation of a sensitive and specific analytical method for the quantification of this compound in various human biological matrices.

-

Conducting clinical studies to measure the levels of this compound in large patient cohorts with various diseases and correlating these levels with disease activity, prognosis, and response to therapy.

Addressing these research gaps will be instrumental in unlocking the potential of this compound as a valuable tool in the arsenal (B13267) of clinical biomarkers, ultimately aiding in the development of novel diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The MAIT TCRβ chain contributes to discrimination of microbial ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries [frontiersin.org]

- 7. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl-6-formylpterin: A Technical Review of its Chemistry, Biology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pteridine (B1203161) derivative of significant interest in immunology and drug development. As a stable analogue of 6-formylpterin (B158403) (6-FP), a photodegradation product of folic acid, Ac-6-FP has emerged as a potent modulator of the major histocompatibility complex (MHC) class I-related protein 1 (MR1). This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and analysis, along with its role in modulating Mucosal-Associated Invariant T (MAIT) cell activation, are presented. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Chemical Properties and Synthesis

This compound, also known as 2-Acetamido-6-formylpteridin-4-one, is a derivative of 6-formylpterin characterized by an acetyl group on the amino group at the 2-position of the pteridine ring.[1] This modification enhances its stability compared to its precursor.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide | [3] |

| Molecular Formula | C₉H₇N₅O₃ | [3] |

| Molecular Weight | 233.19 g/mol | [3] |

| CAS Number | 29769-49-1 | [3] |

| Purity | ≥95% (by HPLC) | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in polar organic solvents | [4][5] |

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of 6-formylpterin. The following protocol is adapted from established methods.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

6-formylpterin (finely ground)

-

Acetic acid

-

Acetic anhydride

-

Isopropyl alcohol (IPA)

-

Activated carbon

-

Deionized water

-

Heating mantle, reflux condenser, round-bottom flask, sintered disc filter funnel, rotary evaporator, vacuum desiccator, NaOH pellets, ice bath.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 250 mL of acetic acid and 250 mL of acetic anhydride.

-

Acetylation: Add 5 g of finely ground 6-formylpterin to the acid mixture. Heat the suspension under reflux with stirring for approximately 6 hours, or until the majority of the solid has dissolved.

-

Filtration: Filter the hot solution through a sintered disc filter funnel to remove any undissolved impurities. Rinse the funnel with 20 mL of acetic acid.

-

Concentration: Concentrate the filtrate to approximately 70 g using a rotary evaporator.

-

Crystallization (Crude Product): Allow the concentrated solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to facilitate precipitation.

-

Isolation of Crude Product: Filter the precipitated this compound and wash the filter cake with 20 mL of cold acetic acid. Dry the crude product in a vacuum desiccator over NaOH pellets. This should yield approximately 4.8 g of raw this compound.

-

Recrystallization:

-

Heat 150 mL of a 1:1 (v/v) IPA/water mixture to boiling.

-

Add the ground raw this compound and stir until dissolved (approximately 3 minutes). Note: This step should be performed quickly to avoid deacetylation.

-

Add 1.3 g of activated carbon and stir for 3 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate in an ice bath and concentrate to approximately 50 mL using a rotary evaporator.

-

Store the solution at 3°C overnight to allow for recrystallization.

-

-

Final Product Isolation: Filter the purified this compound. Wash the filter cake with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA. Dry the final product in a vacuum desiccator over NaOH pellets to yield approximately 4.4 g of pure this compound.

Caution: 6-formylpterin is highly sensitive to light. This compound is less sensitive but should still be handled with care to minimize light exposure.[6]

Biological Activity: Modulation of MAIT Cell Activation

This compound is a key molecule in the study of Mucosal-Associated Invariant T (MAIT) cells. MAIT cells are a subset of T lymphocytes that recognize microbial vitamin B metabolites presented by the MR1 molecule.[7]

Interaction with MR1

Both 6-formylpterin and this compound can bind to the MR1 molecule.[8][9] This binding is crucial for the folding and cell surface expression of MR1.[9] The interaction involves the formation of a Schiff base between the formyl group of the pterin (B48896) and the Lys43 residue in the MR1 binding cleft.[8][9]

Inhibition of MAIT Cell Activation

While this compound promotes the surface expression of MR1, it does not activate MAIT cells.[2][7] Instead, it acts as a competitive inhibitor of MAIT cell activation by blocking the binding of stimulatory ligands, such as metabolites from the riboflavin (B1680620) synthesis pathway of microbes.[7][8]

Table 2: Quantitative Data on the Biological Activity of this compound

| Parameter | Value | Experimental Context | Source(s) |

| MAIT Cell Inhibition | |||

| IC₅₀ | 0.1 µM | Inhibition of MAIT cell activation | [8] |

| MR1 Interaction | |||

| MR1 Upregulation | Dose-dependent increase | A375.MR1 HI cells | [9] |

| Thermal Stability (Tm₅₀) of MR1-Ac-6-FP complex | 64°C | Differential Scanning Fluorimetry | [2] |

| Binding Affinity to MAIT TCR (A-F7) | 97.4 ± 30.6 µM | Surface Plasmon Resonance | [10] |

| Binding Affinity to MAIT TCR (TRBV6-4) | 235 ± 67.7 µM | Surface Plasmon Resonance | [10] |

| Cellular Effects | |||

| Inhibition of fibrogenic gene expression | Significant reduction | Human precision-cut liver slices | [11] |

Experimental Protocol: MAIT Cell Activation/Inhibition Assay

This protocol describes a general method to assess the effect of this compound on MAIT cell activation.

Materials:

-

Antigen-presenting cells (APCs) expressing MR1 (e.g., A375.MR1 HI cells)

-

MAIT cell line or primary MAIT cells

-

This compound

-

Stimulatory MR1 ligand (e.g., 5-OP-RU or fixed E. coli)

-

Cell culture medium

-

Flow cytometer

-

Antibodies for staining (e.g., anti-CD69, anti-TCR Vα7.2)

Procedure:

-

Cell Culture: Culture APCs and MAIT cells under standard conditions.

-

Ligand Loading:

-

For inhibition assays, pre-incubate APCs with varying concentrations of this compound for a designated time (e.g., 2-4 hours).

-

Add the stimulatory ligand to the pre-incubated APCs.

-

For direct effect assessment, incubate APCs with this compound alone.

-

-

Co-culture: Co-culture the ligand-loaded APCs with MAIT cells for a specified period (e.g., 18-24 hours).

-

Staining: Harvest the cells and stain with fluorescently labeled antibodies against a MAIT cell marker (e.g., Vα7.2) and an activation marker (e.g., CD69).

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of activated (CD69+) MAIT cells.

-

Data Analysis: Plot the percentage of activated MAIT cells against the concentration of this compound to determine the inhibitory effect and calculate the IC₅₀.

Role in Reactive Oxygen Species (ROS) Generation

While the primary focus of recent research on this compound is its immunomodulatory role, its precursor, 6-formylpterin, is known to generate reactive oxygen species (ROS).[12][13] This activity is initiated by the reaction of the pterin with NAD(P)H, leading to the production of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[12] Although less studied for the acetylated form, this property is an important aspect of pterin chemistry.

Experimental Analysis of ROS Generation

Several techniques can be employed to study the generation of ROS by pterin derivatives.

Experimental Protocol: ROS Detection using a Fluorescent Probe

This protocol provides a general method for measuring intracellular ROS levels.[14][15]

Materials:

-

Live cells in culture

-

This compound

-

Cell-permeable fluorogenic probe (e.g., H2DCFDA)

-

ROS inducer (positive control, e.g., Tert-Butyl hydroperoxide)

-

Assay buffer (e.g., PBS)

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Probe Loading: Wash the cells with assay buffer and incubate them with the H2DCFDA solution (typically for 30-45 minutes at 37°C in the dark).

-

Treatment: Remove the probe solution, wash the cells, and add media containing different concentrations of this compound or the positive control.

-

Incubation: Incubate the cells for the desired time period.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em 495/529 nm for DCF).

-

Data Analysis: Subtract the background fluorescence and compare the fluorescence intensity of treated cells to that of untreated controls.

Experimental Protocol: EPR Spectroscopy for Specific ROS Detection

Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping is a highly specific method for identifying and quantifying free radicals.[16][17]

Materials:

-

EPR spectrometer

-

Spin trapping agent (e.g., DMPO)

-

This compound

-

NAD(P)H

-

Reaction buffer

Procedure:

-

Sample Preparation: In an EPR-compatible tube, mix the reaction buffer, NAD(P)H, the spin trapping agent, and this compound.

-

EPR Measurement: Immediately place the sample in the EPR spectrometer and record the spectrum.

-

Spectral Analysis: Analyze the resulting spectrum to identify the characteristic signal of the spin adduct (e.g., DMPO-OOH for superoxide). The signal intensity is proportional to the amount of the trapped radical.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound and related compounds.

Experimental Protocol: HPLC Analysis of Pteridines

This protocol outlines a general approach for the HPLC analysis of pteridines.[1][18][19]

Apparatus:

-

HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

-

Reverse-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., the mobile phase).

-

Mobile Phase: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile. A gradient elution may be necessary to separate different pteridines.

-

Chromatographic Conditions:

-

Set the column temperature.

-

Program the mobile phase gradient and flow rate.

-

Set the detector wavelength (e.g., around 280 nm for UV detection of pteridines).

-

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and peak area can be used for identification and quantification by comparison with a standard.

Conclusion